molecular formula C4H5ClO2 B8145683 Methyl cis-3-chloropropenoate

Methyl cis-3-chloropropenoate

Cat. No. B8145683
M. Wt: 120.53 g/mol
InChI Key: ZLDNFLVIPPOXQL-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl cis-3-chloropropenoate is a useful research compound. Its molecular formula is C4H5ClO2 and its molecular weight is 120.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl cis-3-chloropropenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl cis-3-chloropropenoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Insecticides and Pesticides :

    • Josephs & Casida (1992) synthesized a novel compound, cis-12a-methylrotenone, which demonstrated increased potency as an insecticide and inhibitor of NADH dehydrogenase, with enhanced photostability and toxicity to houseflies compared to other compounds (Josephs & Casida, 1992).
    • Schneider, Quistad, & Casida (1998) identified that 1,3-dichloropropene epoxides, related to Methyl cis-3-chloropropenoate, act as intermediates in the bioactivation of the promutagen 1,3-dichloropropene, contributing to its potential carcinogenic effects in humans (Schneider et al., 1998).
  • Agricultural Applications :

    • Park, Kim, & Dungan (2004) studied the sorption behavior of 1,3-dichloropropene in agricultural soils, finding it weakly sorbed and highly mobile, which is important for developing effective fumigation practices (Park et al., 2004).
    • Nelson et al. (2001) explored the volatilization of 1,3-Dichloropropene in Florida's plasticulture and its effects on fall squash production, indicating its impact on horticulture (Nelson et al., 2001).
  • Chemical Synthesis and Modifications :

    • Pitkänen & Korhonen (1983) demonstrated the addition of halogens like chlorine, bromine chloride, and bromine to methyl esters of monochloropropenoic acids, forming regioisomer mixtures (Pitkänen & Korhonen, 1983).
    • Lehtonen & Sillanpää (2004) reported that Tungsten(VI) complexes with phenolic ligands can catalyze ring-opening metathesis polymerization of norbornene, showcasing a chemical synthesis application (Lehtonen & Sillanpää, 2004).
  • Environmental and Health Concerns :

    • Babina et al. (2012) found widespread chronic exposure to organophosphorus and pyrethroid pesticides, including compounds related to Methyl cis-3-chloropropenoate, in South Australian preschool children, highlighting potential health risks (Babina et al., 2012).

properties

IUPAC Name

methyl (Z)-3-chloroprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO2/c1-7-4(6)2-3-5/h2-3H,1H3/b3-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDNFLVIPPOXQL-IHWYPQMZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C\Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl cis-3-chloropropenoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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